ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 186340-03-4
VCID: VC21283098
InChI: InChI=1S/C13H12N4O2S/c1-2-19-12(18)8-7-15-17(11(8)14)13-16-9-5-3-4-6-10(9)20-13/h3-7H,2,14H2,1H3
SMILES: CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3S2)N
Molecular Formula: C13H12N4O2S
Molecular Weight: 288.33 g/mol

ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate

CAS No.: 186340-03-4

Cat. No.: VC21283098

Molecular Formula: C13H12N4O2S

Molecular Weight: 288.33 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate - 186340-03-4

Specification

CAS No. 186340-03-4
Molecular Formula C13H12N4O2S
Molecular Weight 288.33 g/mol
IUPAC Name ethyl 5-amino-1-(1,3-benzothiazol-2-yl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C13H12N4O2S/c1-2-19-12(18)8-7-15-17(11(8)14)13-16-9-5-3-4-6-10(9)20-13/h3-7H,2,14H2,1H3
Standard InChI Key LIEMNSUQOUBJOG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3S2)N
Canonical SMILES CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3S2)N

Introduction

Chemical Identity and Structure

Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate, with the CAS Registry Number 186340-03-4, possesses a complex molecular structure featuring multiple nitrogen-containing heterocycles. The compound has a molecular formula of C₁₃H₁₂N₄O₂S and a molecular weight of 288.33 g/mol . Its structure consists of a pyrazole ring with an amino group at the 5-position and an ethyl carboxylate at the 4-position, with the nitrogen at the 1-position connected to a benzothiazole ring system.

Identification Parameters

The compound is characterized by several identification parameters that distinguish it from related structures. These parameters are essential for analytical identification and quality control.

ParameterValue
CAS Number186340-03-4
Molecular FormulaC₁₃H₁₂N₄O₂S
Molecular Weight288.33 g/mol
IUPAC NameEthyl 5-amino-1-(1,3-benzothiazol-2-yl)pyrazole-4-carboxylate
InChIInChI=1S/C13H12N4O2S/c1-2-19-12(18)8-7-15-17(11(8)14)13-16-9-5-3-4-6-10(9)20-13
InChI KeyLIEMNSUQOUBJOG-UHFFFAOYSA-N
SMILES CodeCCOC(=O)c1cnn(c1N)c2nc3ccccc3s2

The compound also appears in chemical databases under several synonyms, including 2-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-1,3-benzothiazole and ethyl 2-(1,3-benzothiazol-2-yl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate .

Physical and Chemical Properties

The physical and chemical properties of ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate significantly influence its reactivity, stability, and potential applications in chemical synthesis and pharmaceutical development.

Key Physical Properties

Although specific experimental data on physical properties appears limited in the literature, computational and predicted properties provide valuable insights into the compound's characteristics.

PropertyValue
Physical StateSolid
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Storage ConditionsAmbient temperature
Structural FeaturesContains pyrazole and benzothiazole ring systems with ethyl carboxylate and amino functional groups

Reactivity and Chemical Behavior

The compound features several reactive functional groups that enable its participation in various chemical transformations. The amino group at the 5-position of the pyrazole ring serves as a nucleophilic center, potentially participating in acylation, alkylation, and condensation reactions. The ethyl carboxylate group can undergo hydrolysis, transesterification, and reduction reactions, providing routes to derivative compounds with modified properties.

The benzothiazole moiety contributes to the compound's aromatic character and may participate in electrophilic aromatic substitution reactions under specific conditions. The heterocyclic nitrogen atoms can act as nucleophiles or coordinate with metal ions, potentially leading to applications in coordination chemistry and catalysis.

Structural Variations and Analogs

Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate belongs to a broader family of 5-aminopyrazole derivatives, many of which exhibit significant biological activities. Understanding the relationships between structural variations and properties is essential for structure-activity relationship studies.

Related Compounds

Several structurally related compounds appear in the literature, differing in the substituent at the 1-position of the pyrazole ring or the ester group at the 4-position:

CompoundCAS NumberStructural Difference
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate138907-68-34-fluorophenyl instead of benzothiazol-2-yl at N1
Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate19867-62-0Benzyl instead of benzothiazol-2-yl at N1
Methyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate-Methyl ester and 2,5-dichlorophenyl substituent
Ethyl 5-amino-1H-pyrazole-4-carboxylate1260243-04-6No substituent at N1

These structural variations significantly influence the physical, chemical, and biological properties of the compounds, offering opportunities for fine-tuning desired characteristics.

Applications and Research Significance

Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has emerged as a valuable compound in organic synthesis and pharmaceutical research. Its specific applications derive from its structural features and the broader applications of related aminopyrazole derivatives.

Synthetic Applications

The compound serves as a valuable building block in organic synthesis. Key functional groups that enable its synthetic utility include:

  • The 5-amino group, which can participate in condensation reactions

  • The carboxylate functionality, which can undergo various transformations

  • The heterocyclic nitrogen atoms, which can act as nucleophiles

These features make the compound useful for constructing more complex heterocyclic systems with potential applications in medicinal chemistry and materials science.

Hazard CategoryClassification
Signal WordWarning
Hazard StatementsH302-H315-H319-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation)
Precautionary StatementsP261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
SupplierProduct InformationAvailable Sizes
Apollo ScientificOR0231500 mg, 1 g
AK Scientific6264AD5 g
American Custom Chemicals CorporationCHM00035781 g, 2.5 g, 5 g
ChemenuCM331135100 mg, 250 mg

Quality and Characterization

Commercial samples of the compound are typically characterized by analytical methods including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass spectrometry

  • Elemental analysis

  • High-Performance Liquid Chromatography (HPLC)

These analytical methods ensure the identity, purity, and quality of the compound for research purposes. Researchers should request and review certificates of analysis when obtaining the compound for sensitive applications.

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